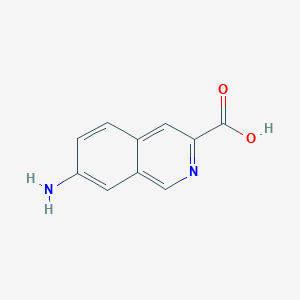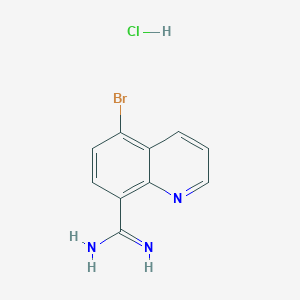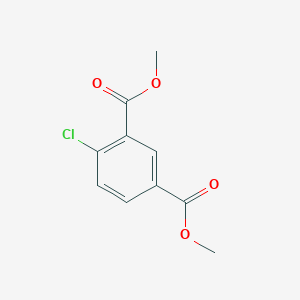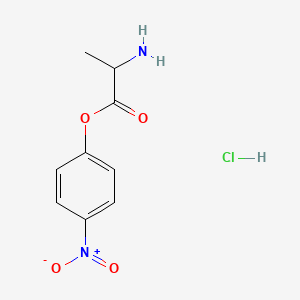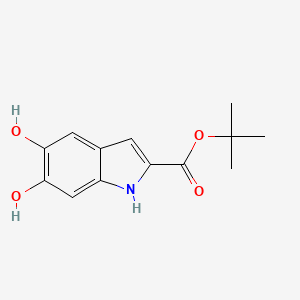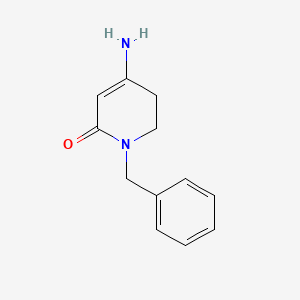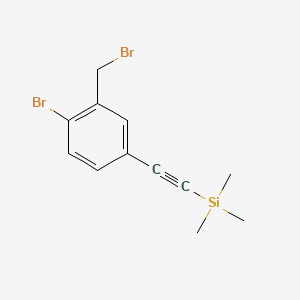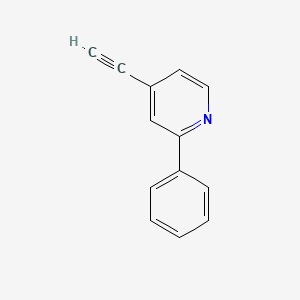
4-Ethynyl-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-phenylpyridine is an organic compound with the molecular formula C₁₃H₉N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the fourth position and a phenyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-phenylpyridine typically involves the coupling of 2-bromopyridine with phenylacetylene. This reaction is often catalyzed by palladium complexes under Sonogashira coupling conditions. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate, and a co-catalyst like copper(I) iodide. The reaction mixture is usually heated to reflux in a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 4-ethyl-2-phenylpyridine.
Substitution: The phenyl and ethynyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 4-oxo-2-phenylpyridine.
Reduction: Formation of 4-ethyl-2-phenylpyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethynyl-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-phenylpyridine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could act as an inhibitor or activator of certain pathways, influencing cellular processes. The ethynyl and phenyl groups contribute to its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
4-Ethynylpyridine: Lacks the phenyl group, affecting its electronic properties and applications.
2-Ethynyl-4-phenylpyridine: Positional isomer with different reactivity and properties.
Uniqueness: 4-Ethynyl-2-phenylpyridine is unique due to the combined presence of both ethynyl and phenyl groups on the pyridine ring This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C13H9N |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-ethynyl-2-phenylpyridine |
InChI |
InChI=1S/C13H9N/c1-2-11-8-9-14-13(10-11)12-6-4-3-5-7-12/h1,3-10H |
InChI Key |
BZTXDLVZVGGZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


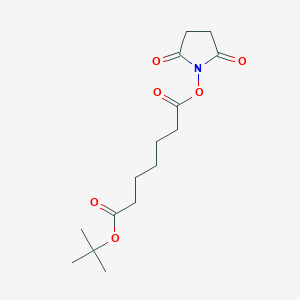
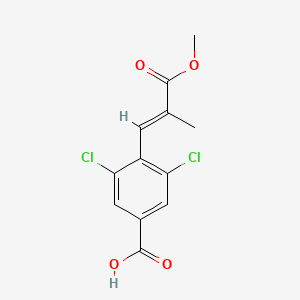
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
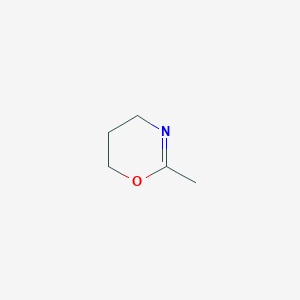


![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)
